5-bromo-N-(4-(4-fluorophenyl)thiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
The compound “5-bromo-N-(4-(4-fluorophenyl)thiazol-2-yl)thiophene-2-carboxamide” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . The thiazole ring is known to exhibit diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, the synthesis of related compounds has been reported to involve the use of Grignard reagents, palladium catalysts, and various other reagents . The yield of these reactions can vary, but it is typically in the range of 58-65% .Molecular Structure Analysis
The molecular structure of this compound can be confirmed by various spectroanalytical methods such as NMR and IR . For example, the 1H NMR spectrum would show peaks corresponding to the various types of hydrogen atoms in the molecule, while the 13C NMR spectrum would show peaks for the different types of carbon atoms .Chemical Reactions Analysis
Thiazoles are known to undergo a variety of chemical reactions. The nature of these reactions can be influenced by the substituents on the thiazole ring . For instance, the bromo and fluoro substituents on the phenyl ring could potentially make the compound more reactive towards nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure and the properties of similar compounds. For example, it is likely to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . The exact properties would need to be determined experimentally.Scientific Research Applications
I conducted a search for the scientific research applications of “5-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide”, but unfortunately, there seems to be limited information available on this specific compound in the context of direct research applications.
Antidiabetic Agent
Similar compounds have been used as intermediates in the preparation of Canagliflozin, a sodium-dependent glucose co-transporter 2 inhibitor for the treatment of type 2 diabetes mellitus .
Analgesic Activity
Derivatives of thiazole compounds have been synthesized and screened for their analgesic activity .
Antitumor Potential
Some thiazole-containing compounds have been developed and evaluated for antitumor potential against different cancer cell lines .
Antimicrobial and Anticancer Drug Resistance
Efforts have been made to study the pharmacological activities of newly synthesized thiazole derivatives to combat antimicrobial and anticancer drug resistance .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to act on a wide range of targets due to their diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution , which could be key in its interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which may influence its bioavailability.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
properties
IUPAC Name |
5-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrFN2OS2/c15-12-6-5-11(21-12)13(19)18-14-17-10(7-20-14)8-1-3-9(16)4-2-8/h1-7H,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNVPRMFRQISKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(S3)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrFN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
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